3-(3-Methoxyphenyl)-3-pentanol
Overview
Description
3-(3-Methoxyphenyl)-3-pentanol is an organic compound with a molecular formula of C12H18O2 It is a type of phenylalkanol, characterized by the presence of a methoxy group attached to the benzene ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methoxybenzyl chloride reacts with pentylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 3-(3-methoxyphenyl)-3-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually performed in anhydrous conditions to ensure the efficiency of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Methoxyphenyl)-3-pentanone.
Reduction: 3-(3-Methoxyphenyl)-3-pentane.
Substitution: Various substituted phenylpentanols depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-pentanol depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-pentanol: Similar structure but with the methoxy group at the para position.
3-(3-Hydroxyphenyl)-3-pentanol: Hydroxy group instead of methoxy.
3-(3-Methoxyphenyl)-3-butanol: Shorter carbon chain.
Uniqueness
3-(3-Methoxyphenyl)-3-pentanol is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position provides distinct electronic and steric effects compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-methoxyphenyl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-12(13,5-2)10-7-6-8-11(9-10)14-3/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGNXUBDOLCUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290233 | |
Record name | α,α-Diethyl-3-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74385-17-4 | |
Record name | α,α-Diethyl-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74385-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Diethyl-3-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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